Welcome to the BenchChem Online Store!
molecular formula C9H10N2O5 B8583738 Methyl 2-amino-5-methoxy-3-nitrobenzoate

Methyl 2-amino-5-methoxy-3-nitrobenzoate

Cat. No. B8583738
M. Wt: 226.19 g/mol
InChI Key: RMMCDKPMSCROCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006454B2

Procedure details

A slurry of 2-amino-5-methoxy-3-nitro-benzoic acid methyl ester (1 g, 4.4 mmol) and 10% Pd/C (0.2 g, 20%) in methanol was hydrogenated with a hydrogen balloon for 6 h. After the reaction was completed, the mixture was filtered through a celite bed and the filtrates were evaporated to dryness. The obtained residue was purified over silica gel column using (30% ethyl acetate/hexane) as eluent to obtain the title compound as off white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([N+:12]([O-])=O)[C:5]=1[NH2:15].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([NH2:12])[C:5]=1[NH2:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)OC)[N+](=O)[O-])N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a celite bed
CUSTOM
Type
CUSTOM
Details
the filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified over silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)OC)N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.